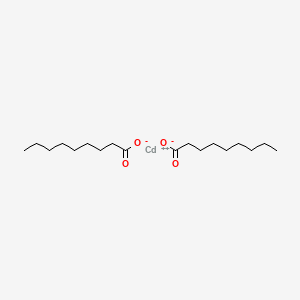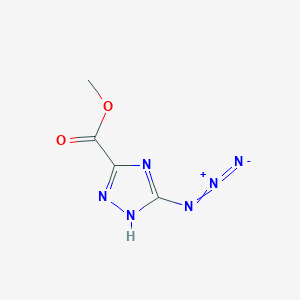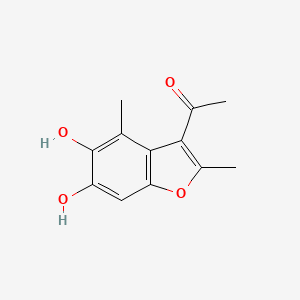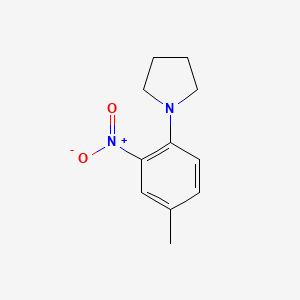
Nonanoic acid, cadmium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, cadmium salt is a chemical compound formed by the reaction of nonanoic acid with cadmium. Nonanoic acid, also known as pelargonic acid, is a nine-carbon fatty acid with the molecular formula C₉H₁₈O₂. Cadmium is a transition metal with the symbol Cd and atomic number 48. The combination of these two substances results in a compound that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic acid, cadmium salt can be synthesized through the reaction of nonanoic acid with cadmium oxide or cadmium carbonate. The reaction typically involves heating nonanoic acid with cadmium oxide or carbonate in an inert atmosphere to form the cadmium salt. The reaction can be represented as follows:
[ \text{CdO} + 2 \text{C₉H₁₈O₂} \rightarrow \text{Cd(C₉H₁₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the desired product with high purity. The reaction conditions are carefully controlled to ensure the efficient formation of the cadmium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, cadmium salt can undergo various chemical reactions, including:
Oxidation: The cadmium salt can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert the cadmium salt back to cadmium metal.
Substitution: The cadmium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically employed.
Substitution: Metal salts such as sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and nonanoic acid derivatives.
Reduction: Cadmium metal and nonanoic acid.
Substitution: New metal salts and nonanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, cadmium salt has several scientific research applications, including:
- **
Eigenschaften
CAS-Nummer |
5112-16-3 |
|---|---|
Molekularformel |
C18H34CdO4 |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
cadmium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
GVVIIKFONQESNB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cd+2] |
Verwandte CAS-Nummern |
112-05-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)


![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)



![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)

![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)

